molecular formula C14H14N6O2 B2765573 N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine CAS No. 450344-97-5

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine

Cat. No.: B2765573
CAS No.: 450344-97-5
M. Wt: 298.306
InChI Key: LNWRFAVDYZUAAF-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a 5-nitro substitution on the pyrimidine core and two 2-(1H-indol-3-yl)ethyl groups at the N4 and N6 positions.

Properties

IUPAC Name

4-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c15-13-12(20(21)22)14(19-8-18-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWRFAVDYZUAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine typically involves the coupling of an indole derivative with a pyrimidine precursor. One common method is the reaction of 1H-indole-3-ethylamine with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC), which promotes the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amino groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: 5-amino-pyrimidine-4,6-diamine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The nitro group on the pyrimidine ring can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect cellular pathways involved in proliferation, apoptosis, and DNA repair .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The substituents at the N4 and N6 positions significantly impact physical properties such as melting points, solubility, and crystallinity. A comparison of similar 5-nitropyrimidine-4,6-diamine derivatives is summarized below:

Compound Name Substituents (N4, N6) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight
Target Compound 2-(1H-indol-3-yl)ethyl N/A N/A C24H22N6O2 426.47
N4,N6-Bis(4-chlorobenzyl) derivative 4-chlorobenzyl 95 159–161 C16H14Cl2N6O2 393.23
N4,N6-Bis(4-bromobenzyl) derivative 4-bromobenzyl 68 174–176 C16H14Br2N6O2 482.13
N4,N6-Bis(4-bromophenethyl) derivative 4-bromophenethyl 30 N/A C18H18Br2N6O2 510.18
N4,N6-Diethyl derivative Diethyl 89 84–86 C8H12N6O2 224.22
5-Nitro-N,N′-diphenyl derivative Phenyl N/A N/A C16H13N5O2 307.31
N-(3,4-dimethylphenyl)-ethylpiperazinyl derivative 3,4-dimethylphenyl, ethylpiperazinyl N/A N/A C17H24N8O2 372.43
Key Observations:
  • Aromatic vs. Aliphatic Substituents : Halogenated aromatic substituents (e.g., 4-chlorobenzyl, 4-bromobenzyl) yield higher melting points (159–197°C) compared to aliphatic groups (e.g., diethyl: 84–86°C). The target compound’s indole substituents, being aromatic and bulky, likely result in a melting point intermediate between halogenated aromatics and aliphatic derivatives.
  • Yield Trends : Bulky substituents (e.g., 4-bromophenethyl, 30% yield ) reduce reaction efficiency due to steric hindrance. The indole-ethyl groups in the target compound may similarly lower synthetic yields unless optimized conditions are employed.
  • Molecular Weight : The target compound (426.47 g/mol) has a higher molecular weight than most analogs, which may reduce solubility in polar solvents.

Electronic and Steric Effects on Reactivity

The nitro group at the 5-position acts as an electron-withdrawing group, polarizing the pyrimidine ring and enhancing electrophilicity. Substituent electronic properties further modulate reactivity:

  • Electron-Withdrawing Halogens : Derivatives like 5f (4-chlorobenzyl) and 5g (4-bromobenzyl) exhibit stabilized electronic configurations, favoring crystallinity and higher melting points .
  • This could influence interactions in catalytic or biological systems.

Structural Complexity and Functional Diversity

  • Comparison with Heterocyclic Derivatives : and describe compounds with piperazine or piperidine rings , which introduce basic nitrogen centers. In contrast, the target compound’s indole groups lack basicity but enable π-π stacking, suggesting divergent applications in drug design (e.g., kinase inhibition vs. intercalation).
  • Spirocyclic Analogs : highlights spirocyclic pyrimidine derivatives synthesized via multistep reactions . While structurally distinct, these compounds underscore the versatility of pyrimidine cores in generating diverse architectures.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine is a complex organic compound that combines indole and pyrimidine moieties, which are significant in various biological contexts. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N6O2
  • CAS Number : 450344-97-5

The structure includes an indole ring, known for its presence in many bioactive compounds, and a nitropyrimidine component that may interact with nucleic acids and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The indole moiety can influence the activity of enzymes involved in metabolic pathways.
  • Nucleic Acid Interaction : The nitropyrimidine component has potential interactions with DNA and RNA, affecting processes such as replication and transcription.
  • Receptor Binding : The compound may bind to specific receptors, leading to altered cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities:

  • Mechanism : Inhibition of cell proliferation through apoptosis induction in cancer cell lines.
  • Case Study : A derivative demonstrated cytotoxic effects against various cancer cell lines, including TK-10 and HT-29, with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

The compound's structure suggests potential as an antimicrobial agent:

  • Activity Against Pathogens : Some derivatives have shown trichomonacidal effects against Trichomonas vaginalis at concentrations as low as 10 µg/mL.
  • Research Findings : Studies on related compounds have demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease .

Inhibition of Inflammatory Processes

The compound may also play a role in modulating inflammatory responses:

  • Mechanism : Inhibition of nitric oxide synthase (iNOS), which is linked to inflammatory pathways.
  • Research Insights : Compounds with similar structures have been evaluated for their ability to reduce inflammatory cytokines and COX-2 expression in experimental models .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against TK-10 and HT-29 cell lines; apoptosis induction noted.
Antimicrobial EffectsEffective against Trichomonas vaginalis; potential for treating infectious diseases.
Anti-inflammatory ActionInhibition of iNOS; reduction in inflammatory cytokines observed.

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